molecular formula C16H19N3O4 B2622428 N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1351602-22-6

N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No. B2622428
CAS RN: 1351602-22-6
M. Wt: 317.345
InChI Key: WHAGJXMUBWIVOL-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide, also known as HMBiX, is a synthetic compound that has been widely studied for its potential applications in various fields of scientific research. HMBiX is a derivative of beta-hydroxy-beta-methylbutyrate (HMB), a naturally occurring metabolite of the amino acid leucine. HMBiX has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide is not fully understood, but it is thought to act through a variety of pathways. In neuroscience, N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In cancer research, N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide has been shown to inhibit the activity of the enzyme farnesyltransferase, which is involved in the growth and proliferation of cancer cells. In drug discovery, N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide has been used as a scaffold to develop new compounds with improved binding affinity and selectivity for specific targets.
Biochemical and Physiological Effects:
N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide has been shown to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. In neuroscience, N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide has been shown to protect against oxidative stress and inflammation, which are thought to contribute to the development of neurodegenerative diseases. In cancer research, N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide has been shown to inhibit the growth of cancer cells by blocking the activity of farnesyltransferase. In drug discovery, N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide has been used as a scaffold to develop new compounds with improved binding affinity and selectivity for specific targets.

Advantages and Limitations for Lab Experiments

One advantage of using N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound with high purity. Another advantage is its versatility, as it can be used in a variety of scientific research fields. However, one limitation of using N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide. In neuroscience, further studies are needed to elucidate the exact mechanism of action of N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide and its potential therapeutic applications in the treatment of neurodegenerative diseases. In cancer research, further studies are needed to determine the optimal dosing regimen and potential side effects of N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide as a chemotherapeutic agent. In drug discovery, further studies are needed to develop new compounds based on the N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide scaffold with improved efficacy and safety profiles. Overall, N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide holds great promise as a versatile compound with potential applications in a variety of scientific research fields.

Synthesis Methods

The synthesis of N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide involves a multi-step process that begins with the reaction of isoxazole-3-carboxylic acid with thionyl chloride to form isoxazol-3-yl chloride. This intermediate is then reacted with 2-hydroxy-2-methyl-4-phenylbutyric acid to form N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide has been studied extensively for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide has been shown to exhibit neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide has been shown to inhibit the growth of certain types of cancer cells, making it a potential chemotherapeutic agent. In drug discovery, N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-phenylbutyl)-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-16(22,9-7-12-5-3-2-4-6-12)11-17-14(20)15(21)18-13-8-10-23-19-13/h2-6,8,10,22H,7,9,11H2,1H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAGJXMUBWIVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)C(=O)NC2=NOC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide

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